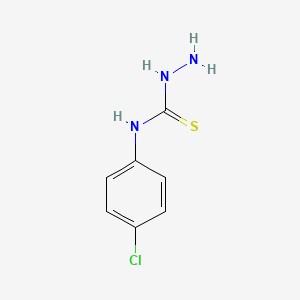

N-(4-chlorophenyl)hydrazinecarbothioamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTWJLUVFRTLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351690 | |

| Record name | 4-(4-Chlorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22814-92-2 | |

| Record name | 4-(4-Chlorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22814-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-chlorophenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including promising anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the core compound, including its chemical properties, a detailed synthesis protocol, and an exploration of the biological activities and mechanisms of action attributed to the broader thiosemicarbazide class. While specific quantitative biological data for the parent compound is limited in publicly available literature, this guide presents data for closely related derivatives to highlight the potential of this chemical motif.

Chemical Properties

This compound is a solid organic compound with the chemical formula C₇H₈ClN₃S.[1] It is also known by several synonyms, including 4-(4-Chlorophenyl)-3-thiosemicarbazide.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₃S | [1] |

| Molecular Weight | 201.68 g/mol | [2][3] |

| CAS Number | 22814-92-2 | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 179-182°C | [2] |

Synthesis

The primary route for the synthesis of this compound involves the reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate. This nucleophilic addition reaction is a common and efficient method for the preparation of 4-aryl-substituted thiosemicarbazides.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chlorophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol (or Methanol)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorophenyl isothiocyanate (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1 equivalent) dropwise with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.

-

Dry the purified crystals of this compound under vacuum.

Biological Activities and Mechanism of Action

Anticancer Activity

Thiosemicarbazones, which are derivatives of thiosemicarbazides, have demonstrated potent anticancer activity through multiple mechanisms.[4] These include:

-

Inhibition of Ribonucleotide Reductase (RNR): RNR is a crucial enzyme for DNA synthesis and repair. Thiosemicarbazones can chelate iron, a necessary cofactor for RNR activity, thereby inhibiting the enzyme and halting cell proliferation.[4]

-

Inhibition of Topoisomerase IIα: Topoisomerase IIα is another vital enzyme involved in DNA replication. Certain thiosemicarbazone derivatives have been shown to inhibit its function, leading to DNA damage and apoptosis in cancer cells.

-

Induction of Oxidative Stress: The chelation of metal ions, particularly iron and copper, by thiosemicarbazones can lead to the generation of reactive oxygen species (ROS). The resulting oxidative stress can damage cellular components and trigger apoptosis.

-

Induction of Apoptosis: Thiosemicarbazides and their derivatives can induce programmed cell death in cancer cells through various signaling pathways.

References

N-(4-chlorophenyl)hydrazinecarbothioamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, properties, synthesis, and potential biological activities of N-(4-chlorophenyl)hydrazinecarbothioamide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the chemical and biological characteristics of this compound and its derivatives.

Chemical Structure and Properties

This compound is a thiosemicarbazide derivative featuring a 4-chlorophenyl group attached to the hydrazine nitrogen. The core hydrazinecarbothioamide scaffold is a versatile building block in medicinal chemistry, known for its ability to engage in various biological interactions.

Structure:

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-amino-3-(4-chlorophenyl)thiourea | PubChem |

| Synonyms | This compound, 4-(4-Chlorophenyl)-3-thiosemicarbazide, 1-Amino-3-(4-chlorophenyl)thiourea | CymitQuimica[1], PubChem |

| CAS Number | 22814-92-2 | CymitQuimica[1] |

| Molecular Formula | C₇H₈ClN₃S | CymitQuimica[1] |

| Molecular Weight | 201.68 g/mol | Sigma-Aldrich[2], PubChem |

| Appearance | Solid | CymitQuimica[1] |

| Melting Point | 235–237 °C (for a related carbazole derivative) | NIH[3] |

| Solubility | Data for a related isoniazid analogue suggests it is practically insoluble in water and soluble in solvents like Transcutol and PEG-400. |

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the reaction of a substituted phenyl isothiocyanate with hydrazine or a hydrazide.

General Synthetic Approach

A common method for synthesizing hydrazinecarbothioamides involves the nucleophilic addition of a hydrazine derivative to an isothiocyanate. For this compound, this would involve the reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate.

Another approach involves the condensation of a carbohydrazide with an isothiocyanate. For instance, a carbohydrazide can be refluxed with 4-chlorophenyl isothiocyanate in a suitable solvent like ethanol to yield the corresponding N-substituted hydrazinecarbothioamide.

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Characterization

The structural confirmation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for a Representative Derivative (2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide)

| Technique | Observed Signals | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.49 (s, 1H), 9.75 (d, J = 28.4 Hz, 2H), 8.16 (d, J = 7.7 Hz, 2H), 7.60 (d, J = 8.2 Hz, 2H), 7.53 (d, J = 8.8 Hz, 2H), 7.50–7.39 (m, 4H), 7.23 (t, J = 7.4 Hz, 2H), 5.17 (s, 2H) | NIH[3] |

| ¹³C NMR (101 MHz, DMSO) | δ 171.38, 167.88, 141.20, 141.06, 138.50, 128.62, 126.14, 126.02, 122.73, 120.66, 120.62, 119.59, 119.44, 109.95, 109.83, 44.54 | NIH[3] |

| FT-IR | Characteristic peaks for N-H, C=S, and aromatic C-H stretching. | NIH[4] |

| Mass Spectrometry (HRMS) | m/z [M+H]⁺ calculated for C₂₁H₁₈ClN₄OS: 409.0890, found: 409.1523 | NIH[3] |

Note: The provided spectroscopic data is for a derivative and serves as a reference for the types of signals expected for this compound.

Biological Activities and Mechanism of Action

Derivatives of this compound have demonstrated a range of biological activities, including antimicrobial and anticancer properties. The presence of the thiosemicarbazide core and the 4-chlorophenyl moiety are believed to be crucial for these activities.[5]

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines.[5] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

One notable finding is the inhibition of the AKT2/PKBβ signaling pathway by a pyrano[2,3-c]pyrazole derivative containing the N-(4-chlorophenyl) group. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.

Proposed PI3K/AKT Signaling Pathway Inhibition:

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by a derivative.

Furthermore, studies on related precursors have indicated the induction of the intrinsic apoptosis pathway . This is characterized by the increased activity of caspases, particularly caspase-9 and caspase-3/7, and the upregulation of pro-apoptotic proteins.

Intrinsic Apoptosis Pathway:

Caption: Induction of the intrinsic apoptosis pathway.

Antimicrobial Activity

Derivatives of this compound have also been reported to exhibit activity against a range of bacterial and fungal pathogens.[4] The thiosemicarbazide moiety is known to chelate metal ions, which can be essential for the function of various microbial enzymes. This chelation ability is a potential mechanism for their antimicrobial action. Additionally, the overall structure can interact with microbial targets such as enzymes or proteins, disrupting essential cellular processes.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Table 3: Safety Information

| Category | Information | Source(s) |

| GHS Pictogram | Sigma-Aldrich[2] | |

| Signal Word | Danger | Sigma-Aldrich[2] |

| Hazard Statements | H301: Toxic if swallowed | Sigma-Aldrich[2] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P330: Rinse mouth.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | Sigma-Aldrich[2], Fisher Scientific[6] |

| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. | Fisher Scientific[7] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a dark place at room temperature. | Sigma-Aldrich[2], Fisher Scientific[7] |

First Aid Measures:

-

If swallowed: Immediately call a poison center or doctor. Rinse mouth.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Its core structure serves as a valuable scaffold for the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate the specific mechanisms of action of the parent compound and to optimize its structure for enhanced therapeutic efficacy and safety. This guide provides a foundational understanding of this compound, intended to support and stimulate further investigation in the field.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 22814-92-2 [sigmaaldrich.com]

- 3. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 22814-92-2 | Benchchem [benchchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

N-(4-chlorophenyl)hydrazinecarbothioamide: A Technical Overview for Drug Development Professionals

Chemical Formula: C₇H₈ClN₃S

This in-depth technical guide provides a comprehensive overview of N-(4-chlorophenyl)hydrazinecarbothioamide, a molecule of significant interest in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, synthesis, and biological activities. The information is presented to facilitate further research and development of this compound and its derivatives as potential therapeutic agents.

Chemical and Physical Properties

This compound, also known as 4-(4-chlorophenyl)-3-thiosemicarbazide, is a solid organic compound.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical nature.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN₃S | [1] |

| Molecular Weight | 201.68 g/mol | |

| Appearance | Solid | [1] |

| Purity | 98% (typical) | [1] |

| InChI | 1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | [1] |

| InChIKey | GFTWJLUVFRTLIL-UHFFFAOYSA-N | [1] |

| CAS Number | 22814-92-2 |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate. This nucleophilic addition reaction is a common method for the preparation of thiosemicarbazide derivatives.

Experimental Protocol: Synthesis via Isothiocyanate Route

Materials:

-

4-chlorophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve 4-chlorophenyl isothiocyanate in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Slowly add an equimolar amount of hydrazine hydrate to the solution with continuous stirring.

-

The reaction mixture is typically stirred at room temperature for several hours or gently refluxed to ensure the completion of the reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate of this compound is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.

It is important to note that this is a general procedure and specific reaction conditions such as temperature, reaction time, and solvent may need to be optimized for higher yields and purity.

Biological Activities and Therapeutic Potential

This compound and its derivatives have garnered significant attention for their broad spectrum of biological activities, particularly their potential as anticancer and antimicrobial agents. The 4-chlorophenyl moiety is considered crucial for its biological effects.[2]

Anticancer Activity

While specific quantitative data for the parent compound is not extensively available in the public domain, numerous studies have highlighted the significant anticancer potential of its derivatives against various cancer cell lines. For instance, 4-(4-chlorophenyl)thiosemicarbazides have demonstrated notable activity against MCF-7 breast cancer cells.[3] The mechanism of action is believed to involve the induction of apoptosis.[2]

The following table summarizes the anticancer activity of some closely related derivatives of this compound.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(4-chlorophenyl)-2-(3-methylbenzoyl)hydrazinecarbothioamide | IMR-32 (Neuroblastoma) | >100 | [4] |

| N-(4-chlorophenyl)-2-(3-methylbenzoyl)hydrazinecarbothioamide | U87 (Glioblastoma) | 35 | [4] |

| 4-chlorobenzoyl carbamothioylmethanehydrazonate | B16F10 (Melanoma) | 0.7 µg/mL | [5] |

Antimicrobial Activity

Derivatives of this compound have also exhibited promising activity against a range of microbial pathogens. The structural motif containing the N-N-C(=S)-N fragment has been identified as a key contributor to this antimicrobial action.[6]

The table below presents the Minimum Inhibitory Concentration (MIC) values for some derivatives, showcasing their potential as leads for new antimicrobial agents.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Staphylococcus aureus | 6.25 | [7] |

| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Pseudomonas aeruginosa | 12.5 | [7] |

| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Bacillus subtilis | 6.25 | [7] |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus ATCC 29213 | 15.63 | [8] |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus epidermidis ATCC 12228 | 15.63 | [8] |

Mechanism of Action: Induction of Intrinsic Apoptosis

The anticancer activity of this compound derivatives is often attributed to the induction of apoptosis, specifically through the intrinsic or mitochondrial pathway. This pathway is a critical process of programmed cell death that is tightly regulated by a host of signaling molecules.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the intrinsic apoptosis pathway that can be triggered by compounds like this compound.

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., MCF-7, U87)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in DMSO and then prepare serial dilutions in the complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 22814-92-2 | Benchchem [benchchem.com]

- 3. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-chlorophenyl)hydrazinecarbothioamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(4-chlorophenyl)hydrazinecarbothioamide, a versatile scaffold in medicinal chemistry. This document covers its chemical identifiers, synthesis, and a summary of the biological activities of its derivatives, which have shown promise in antimicrobial and anticancer research.

Chemical Identifiers and Properties

This compound, also known as 4-(4-chlorophenyl)-3-thiosemicarbazide, is a foundational structure for the synthesis of a wide range of biologically active compounds.[1] Its chemical properties and identifiers are summarized below.

| Identifier | Value | Reference(s) |

| CAS Number | 22814-92-2 | [1] |

| Molecular Formula | C₇H₈ClN₃S | [1] |

| Molecular Weight | 201.68 g/mol | [1] |

| IUPAC Name | 1-amino-3-(4-chlorophenyl)thiourea | |

| Synonyms | 4-(4-Chlorophenyl)-3-thiosemicarbazide, 4-(p-Chlorophenyl)thiosemicarbazide, 1-Amino-3-(4-chlorophenyl)thiourea | [1] |

| InChI | InChI=1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | [1] |

| InChIKey | GFTWJLUVFRTLIL-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC=C1NC(=S)NN)Cl | |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate.[2][3] This nucleophilic addition reaction is a common method for the preparation of 4-substituted thiosemicarbazides.

Experimental Protocol

A general procedure for the synthesis is as follows:

-

Reaction Setup: To a solution of hydrazine hydrate (1 equivalent) in ethanol, a suspension of 4-chlorophenyl isothiocyanate (1 equivalent) in ethanol is added dropwise. The reaction is conducted with vigorous stirring and cooling in an ice bath to manage the exothermic nature of the reaction.[2]

-

Reaction Conditions: The reaction mixture is typically stirred for several hours to ensure completion. In some analogous preparations, the mixture is allowed to stand overnight.[2] For similar thiosemicarbazides, refluxing the reactants in absolute ethanol for a period of 2 hours has also been reported to yield the desired product.[4]

-

Work-up and Purification: Upon completion of the reaction, the resulting solid precipitate is collected by filtration. The crude product is then washed with water and a cold solvent like diethyl ether to remove any unreacted starting materials and impurities.[2][4]

-

Recrystallization: The purified product can be further recrystallized from a suitable solvent, such as ethanol, to obtain a product of high purity.[2][4]

-

Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR).

Biological Activities of Derivatives

This compound serves as a critical building block for the synthesis of various heterocyclic compounds with a wide range of biological activities.[5][6] Research has primarily focused on the antimicrobial and anticancer potential of its derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[5][6] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Derivative Class | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |

| Thiosemicarbazides with trifluoromethylphenyl group | Gram-positive bacteria | 31.25 - 62.5 | [6] |

| Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis | 3.91 | [6] |

| N-Substituted (pyridin-4-ylcarbonyl) hydrazinecarbothioamides | Gram-positive bacteria, MRSA | 2 - 7 | [6] |

Anticancer Activity

Derivatives of this core structure have also been investigated for their cytotoxic effects against various cancer cell lines.[5] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

| Derivative Class | Cell Line(s) | IC50 Range | Reference(s) |

| N-(methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | HeLa, RD, BxPC-3 | 0.1 - 100 µM | [7] |

| 4-(p-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide | HCT116, HEPG2 | Data indicates high activity | [4] |

Derivatization and Biological Screening Workflow

The primary utility of this compound in drug discovery is as a starting material for the synthesis of more complex molecules. A typical workflow involves the synthesis of the core compound, followed by derivatization and subsequent biological screening.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. While the core molecule itself is primarily a synthetic precursor, its derivatives have demonstrated significant potential as antimicrobial and anticancer agents. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action at a molecular level will be crucial for the development of new therapeutic agents based on this promising scaffold.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Activities of 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and Its Metal Complexes -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 5. This compound | 22814-92-2 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity [mdpi.com]

Technical Guide: 2-(4-chlorophenyl)hydrazine-1-carbothioamide

Abstract: This technical guide provides a comprehensive overview of 2-(4-chlorophenyl)hydrazine-1-carbothioamide, a thiosemicarbazide derivative of significant interest in medicinal chemistry and drug development. The document details its chemical properties, a standardized synthesis protocol, and a review of the biological activities characteristic of this class of compounds, including anticancer, antibacterial, and antifungal properties. While specific quantitative biological data for the title compound is not extensively available in public literature, this guide presents data for structurally related analogs to provide a context for its potential efficacy. Detailed experimental protocols for common in vitro assays are also provided, along with a discussion of the putative mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Properties

The compound with the common name N-(4-chlorophenyl)hydrazinecarbothioamide is systematically named under IUPAC nomenclature.

IUPAC Name: 2-(4-chlorophenyl)hydrazine-1-carbothioamide

Synonyms: 4-(4-Chlorophenyl)-3-thiosemicarbazide, 1-Amino-3-(4-chlorophenyl)thiourea

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₃S | CymitQuimica[1] |

| Molecular Weight | 201.68 g/mol | CymitQuimica[1] |

| Appearance | Solid | CymitQuimica[1] |

| CAS Number | 22814-92-2 | CymitQuimica[1] |

| InChI Key | GFTWJLUVFRTLIL-UHFFFAOYSA-N | CymitQuimica[1] |

Synthesis Protocol

The synthesis of 2-(4-chlorophenyl)hydrazine-1-carbothioamide can be achieved through the reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate. The following is a representative experimental protocol adapted from established methods for the synthesis of thiosemicarbazide derivatives.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)hydrazine-1-carbothioamide

Materials:

-

4-chlorophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Magnetic stirrer

-

Reflux condenser

-

Round-bottom flask

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of 4-chlorophenyl isothiocyanate in 30 mL of ethanol.

-

To this solution, add 10 mmol of hydrazine hydrate dropwise while stirring at room temperature.

-

After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The resulting precipitate is collected by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the melting point.

Biological Activities and Potential Applications

Thiosemicarbazides are a well-established class of compounds with a broad spectrum of biological activities. The presence of the N-N-C=S scaffold is crucial for their pharmacological effects. The 4-chlorophenyl substituent can further modulate the biological activity through its electronic and lipophilic properties.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of thiosemicarbazide derivatives. Their mechanism of action is believed to be multifactorial, primarily involving the chelation of essential metal ions like iron and copper, which are vital for tumor cell proliferation. This can lead to the inhibition of ribonucleotide reductase, an iron-dependent enzyme crucial for DNA synthesis and repair. Furthermore, some thiosemicarbazones, which can be formed from thiosemicarbazides, have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

Table 2: Anticancer Activity of Representative Thiosemicarbazide Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide | MCF-7 (Breast) | Not explicitly stated for this compound, but related compounds showed IC50 values of 2.02 and 4.99 µM | [2] |

| 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide | MKN74 (Gastric) | 137.38 | [3] |

| 1,4-bis[(2,4-dichlorophenoxy)acetylthiosemicarbazide]phenyl | MKN74 (Gastric) | 143.54 | [3] |

Antimicrobial Activity

Thiosemicarbazide derivatives have shown significant promise as antibacterial and antifungal agents. Their mechanism of action in bacteria is thought to involve the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. In fungi, they may disrupt cell wall synthesis and other vital cellular processes.

As with the anticancer data, specific Minimum Inhibitory Concentration (MIC) values for the title compound are scarce. The table below presents data for analogous compounds.

Table 3: Antimicrobial Activity of Representative Thiosemicarbazide Analogs

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N, N-bis (4-chlorophenyl) hydrazine-1, 2-dicarbothioamide | Staphylococcus aureus | 6.25 | [4] |

| N, N-bis (4-chlorophenyl) hydrazine-1, 2-dicarbothioamide | Pseudomonas aeruginosa | 12.5 | [4] |

| N, N-bis (4-chlorophenyl) hydrazine-1, 2-dicarbothioamide | Bacillus subtilis | 6.25 | [4] |

| Thiosemicarbazide with 4-trifluoromethylphenyl group | Gram-positive bacteria | 31.25 - 62.5 | [2] |

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

2-(4-chlorophenyl)hydrazine-1-carbothioamide

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare a stock solution of the test compound in DMSO and make serial dilutions in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

2-(4-chlorophenyl)hydrazine-1-carbothioamide

-

DMSO

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Dispense 50 µL of MHB into each well of a 96-well plate.

-

Add 50 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial suspension to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Putative Mechanisms of Action

The biological activities of thiosemicarbazides are attributed to their ability to interact with various cellular targets. The proposed mechanisms are multifaceted and can differ between anticancer and antimicrobial effects.

Conclusion

2-(4-chlorophenyl)hydrazine-1-carbothioamide is a thiosemicarbazide derivative with significant potential for development as a therapeutic agent. Its structural analogs have demonstrated promising anticancer and antimicrobial activities. This technical guide provides a foundation for researchers by outlining its chemical properties, a reliable synthesis method, and standardized protocols for biological evaluation. Further investigation into the specific biological activities and mechanisms of action of the title compound is warranted to fully elucidate its therapeutic potential.

References

- 1. İstanbul Journal of Pharmacy » Submission » Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

N-(4-chlorophenyl)hydrazinecarbothioamide: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chlorophenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative, has emerged as a scaffold of significant interest in medicinal chemistry. This technical guide provides an in-depth overview of its chemical properties, synthesis, and burgeoning therapeutic applications. The document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area.

Chemical Properties and Synthesis

This compound is a solid compound with the chemical formula C₇H₈ClN₃S and a molecular weight of 201.68 g/mol .[1] It is also known by several synonyms, including 4-(4-Chlorophenyl)-3-thiosemicarbazide and 1-amino-3-(4-chlorophenyl)thiourea.[1]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-chlorophenyl isothiocyanate, hydrazine hydrate, ethanol.

-

Procedure: A solution of 4-chlorophenyl isothiocyanate in ethanol is prepared. To this solution, an equimolar amount of hydrazine hydrate is added dropwise with constant stirring. The reaction mixture is then stirred at room temperature for several hours or refluxed to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the resulting solid precipitate, this compound, is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Potential Therapeutic Applications

Research into this compound and its derivatives has revealed a broad spectrum of biological activities, suggesting its potential in various therapeutic areas.

Antimicrobial Activity

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), bacterial or fungal strains, this compound, 96-well microtiter plates, incubator.

-

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in the appropriate growth medium in the wells of a 96-well plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

Positive (medium with inoculum, no compound) and negative (medium only) controls are included.

-

The plates are incubated at the optimal temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticancer Activity

The anticancer potential of thiosemicarbazide derivatives is a significant area of investigation. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.[5] Although specific IC50 values for the parent compound are not extensively reported, related compounds have demonstrated potent activity. For example, various N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been synthesized and evaluated for their anti-tumor activity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials: Cancer cell lines, complete cell culture medium, this compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, dimethyl sulfoxide (DMSO), 96-well plates, incubator, microplate reader.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Anti-inflammatory Activity

The anti-inflammatory potential of thiosemicarbazide derivatives has also been explored.[2] Some studies suggest that these compounds may exert their effects by inhibiting key inflammatory mediators. For instance, certain 4-arylthiosemicarbazide derivatives have been investigated as inhibitors of the NF-κB pathway, a critical regulator of inflammation.[6]

Potential Mechanism of Action: Inhibition of Pro-inflammatory Signaling

The mechanism of action for the anti-inflammatory effects of this compound and its analogs may involve the modulation of key signaling pathways implicated in the inflammatory response. One such pathway is the NF-κB signaling cascade.

Quantitative Data Summary

While specific quantitative data for the parent compound this compound is limited in the currently available literature, the following table summarizes representative data for some of its derivatives to highlight the potential potency of this chemical class.

| Derivative Class | Application | Target/Assay | Quantitative Data |

| Pyridine-based thiosemicarbazide | Antimicrobial | Staphylococcus aureus (MRSA) | MIC: 2–7 µg/mL[2] |

| Trifluoromethylphenyl-thiosemicarbazide | Antimicrobial | Gram-positive bacteria | MIC: 31.25–62.5 µg/mL[2] |

| N-phenylpyrazolyl-N-glycinyl-hydrazone | Anticancer | Various cancer cell lines | IC50 values in the low micromolar range |

| 4-Arylthiosemicarbazide | Anti-inflammatory | NF-κB inhibition | Activity demonstrated[6] |

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of new therapeutic agents. The existing body of research, primarily focused on its derivatives, demonstrates significant potential in antimicrobial, anticancer, and anti-inflammatory applications. However, to fully realize the therapeutic utility of the parent compound, further focused research is imperative. Future studies should aim to:

-

Systematically evaluate the antimicrobial, anticancer, and anti-inflammatory activities of this compound itself to establish baseline quantitative data (MIC and IC50 values).

-

Elucidate the specific molecular targets and signaling pathways modulated by the parent compound to understand its mechanism of action.

-

Conduct structure-activity relationship (SAR) studies to identify key structural features that enhance biological activity and selectivity.

-

Investigate the pharmacokinetic and toxicological profiles of this compound to assess its drug-like properties and safety.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this intriguing molecule and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. This compound | 22814-92-2 | Benchchem [benchchem.com]

- 6. 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of Thiosemicarbazides: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazides are a pivotal class of compounds, serving as versatile intermediates in the synthesis of a wide array of heterocyclic systems with significant pharmacological and biological activities. Their unique structural features allow for diverse chemical transformations, making them a cornerstone in medicinal chemistry and drug discovery. This technical guide provides an in-depth review of the primary synthetic methodologies for thiosemicarbazides, complete with detailed experimental protocols, comparative data, and visual representations of reaction pathways.

Core Synthetic Methodologies

The synthesis of thiosemicarbazides can be broadly categorized into several key approaches, each offering distinct advantages in terms of starting material availability, substituent patterns, and reaction conditions. The most prominent methods include the reaction of hydrazines with isothiocyanates, the use of carbon disulfide, and the reaction involving ammonium thiocyanate.

Synthesis from Isothiocyanates and Hydrazines

The reaction between an isothiocyanate and a hydrazine or its derivative is one of the most straightforward and widely employed methods for preparing substituted thiosemicarbazides. This nucleophilic addition reaction is typically efficient and allows for the introduction of a wide variety of substituents on both the N-1 and N-4 positions of the thiosemicarbazide backbone.

Experimental Protocol: Synthesis of 1,4-Disubstituted Thiosemicarbazides [1][2]

-

Reagents: Carbohydrazide, Aryl isothiocyanate, Pyridine (or other bases like NaOH, KOH, NaH).

-

Procedure: A solution of the appropriate carbohydrazide is treated with an equimolar amount of an aryl isothiocyanate in a suitable solvent such as pyridine.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is poured into acidified water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure 1,4-disubstituted thiosemicarbazide.

Synthesis from Carbon Disulfide

Carbon disulfide serves as a key C1 synthon in the synthesis of thiosemicarbazides, particularly for the preparation of 4-arylthiosemicarbazides. This method involves a multi-step process starting with the reaction of an arylamine with carbon disulfide in the presence of a base.

Experimental Protocol: Synthesis of 4-Arylthiosemicarbazides [1][2]

-

Step 1: Formation of Potassium Arylcarbamodithioate: An arylamine is added to a solution of potassium hydroxide in a suitable solvent, followed by the dropwise addition of carbon disulfide at a low temperature. The resulting potassium arylcarbamodithioate precipitates and is collected by filtration.

-

Step 2: Formation of N-Aryl Methyldithiocarbamate: The potassium arylcarbamodithioate is then reacted with methyl iodide to yield the corresponding N-aryl methyldithiocarbamate.

-

Step 3: Hydrazinolysis: The N-aryl methyldithiocarbamate is subsequently treated with hydrazine hydrate. The reaction mixture is heated, leading to the formation of the 4-arylthiosemicarbazide.

-

Work-up: After cooling, the product crystallizes out and is collected by filtration, washed, and recrystallized.

Synthesis from Ammonium Thiocyanate

Ammonium thiocyanate provides a convenient source of the thiocarbonyl group and is often used in conjunction with carbohydrazides to synthesize 1-acylthiosemicarbazides. This method is particularly useful for preparing derivatives with an acyl group at the N-1 position.

Experimental Protocol: Synthesis of 1-Aroylthiosemicarbazides [1][2]

-

Reagents: Carbohydrazide, Ammonium thiocyanate, Acetone.

-

Procedure: A mixture of a carbohydrazide and ammonium thiocyanate is heated in acetone.

-

The reaction typically proceeds under reflux conditions for several hours.

-

As the reaction progresses, the 1-aroylthiosemicarbazide precipitates from the solution.

-

The product is isolated by filtration, washed with cold acetone, and can be further purified by recrystallization.

Quantitative Data Summary

The efficiency of thiosemicarbazide synthesis is highly dependent on the chosen method and the nature of the substituents. The following tables summarize typical quantitative data for the described synthetic routes.

| Synthesis Method | Starting Materials | Product Type | Solvent | Catalyst/Base | Reaction Time | Yield (%) | Reference |

| Isothiocyanate Route | Carbohydrazide, Aryl isothiocyanate | 1,4-Disubstituted thiosemicarbazide | Pyridine | - | Varies | Good | [1][2] |

| Carbon Disulfide Route | Arylamine, Carbon disulfide, Hydrazine hydrate | 4-Arylthiosemicarbazide | Varies | KOH, NaOH | Varies | Moderate | [1][2] |

| Ammonium Thiocyanate Route | Carbohydrazide, Ammonium thiocyanate | 1-Aroylthiosemicarbazide | Acetone | - | Varies | Good | [1][2] |

| Hydrazine Thiocyanate with Ketone Catalyst Route | Hydrazine thiocyanate, Acetone (catalyst) | Thiosemicarbazide | Water | Acetone | 16 hours | 87% | [3] |

Reaction Pathways and Workflows

Visualizing the synthetic pathways and experimental workflows can aid in understanding the logical progression of these chemical transformations.

Caption: Synthesis of Thiosemicarbazides from Isothiocyanates.

Caption: Multi-step Synthesis via Carbon Disulfide.

Conclusion

The synthesis of thiosemicarbazides is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice of a particular synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The methodologies outlined in this guide provide a solid foundation for researchers and professionals engaged in the design and development of novel therapeutic agents and other biologically active molecules derived from the versatile thiosemicarbazide scaffold. Further exploration into greener and more efficient catalytic methods continues to be an active area of research, promising to expand the synthetic toolbox for this important class of compounds.

References

The Chemistry of Hydrazinecarbothioamides: A Comprehensive Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Reactivity, and Biological Potential

Hydrazinecarbothioamides, a class of organic compounds characterized by the presence of a thiosemicarbazide functional group, have garnered significant attention in the fields of medicinal chemistry and drug development. Their versatile chemical nature makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds. Furthermore, derivatives of hydrazinecarbothioamide have demonstrated a broad spectrum of biological activities, positioning them as promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemistry of hydrazinecarbothioamides, with a focus on their synthesis, key chemical transformations, and diverse pharmacological applications.

Synthesis of Hydrazinecarbothioamides

The synthesis of hydrazinecarbothioamides and their parent structures, thiocarbohydrazides, can be achieved through several established synthetic routes. A common and fundamental approach involves the reaction of a hydrazine derivative with a source of a thiocarbonyl group.

One of the primary methods for the preparation of thiocarbohydrazide is the hydrazinolysis of thiocarbonic acid derivatives.[1] This general strategy encompasses several variations depending on the starting material:

-

Hydrazinolysis of Thiophosgene: The reaction of thiophosgene with hydrazine hydrate directly yields thiocarbohydrazide.[1]

-

Hydrazinolysis of Carbon Disulfide: Thiocarbohydrazide can also be synthesized from the reaction of carbon disulfide with hydrazine.[1]

-

Hydrazinolysis of Dialkyl Xanthates: Another variation involves the hydrazinolysis of dialkyl xanthates.[1]

A widely employed method for the synthesis of N-substituted hydrazinecarbothioamides involves the reaction of acid hydrazides with various isothiocyanates.[2][3] This straightforward reaction typically proceeds by refluxing equimolar amounts of the respective acid hydrazide and isothiocyanate in a suitable solvent, such as ethanol, to yield the desired hydrazinecarbothioamide derivative.[2]

Chemical Reactivity and Applications in Heterocyclic Synthesis

Hydrazinecarbothioamides are valuable building blocks in organic synthesis, particularly for the construction of various biologically active heterocyclic systems.[2][3] The presence of multiple nucleophilic nitrogen atoms and a reactive thiocarbonyl group allows for a diverse range of cyclization reactions.

A prominent application of hydrazinecarbothioamides is in the synthesis of 1,2,4-triazole derivatives.[2][3] For instance, N-substituted-2-aroylhydrazine-1-carbothioamides can undergo intramolecular cyclization in the presence of a base, such as sodium hydroxide, to form 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.[2][3] These triazole-thiones can be further functionalized, for example, by S-alkylation, to generate a library of derivatives for biological screening.[2][3]

dot

Caption: General synthesis workflow for S-alkylated 1,2,4-triazoles.

Beyond triazoles, hydrazinecarbothioamides serve as precursors for other important heterocyclic scaffolds, including 1,3,4-thiadiazoles and 4-thiazolidinones.[2][4] The specific reaction conditions and the nature of the cyclizing agent determine the resulting heterocyclic ring system.

Spectroscopic Characterization

The structural elucidation of newly synthesized hydrazinecarbothioamides and their derivatives relies on a combination of spectroscopic techniques. These methods provide crucial information about the functional groups present and the overall molecular structure.

-

Infrared (IR) Spectroscopy: Key characteristic IR absorption bands for hydrazinecarbothioamides include N-H stretching vibrations, typically observed in the range of 3100-3400 cm⁻¹, and the C=O stretching vibration of the amide group, which appears around 1650-1710 cm⁻¹. The C=S stretching vibration is generally weaker and can be found in the region of 800-1400 cm⁻¹.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons of the N-H groups in hydrazinecarbothioamides typically appear as broad singlets in the downfield region of the spectrum. Protons on the carbon skeleton provide signals whose chemical shifts and coupling patterns are indicative of their chemical environment.[2][5]

-

¹³C NMR: The carbon atom of the C=S group is a key diagnostic signal in the ¹³C NMR spectrum of hydrazinecarbothioamides, typically resonating in the range of 175-185 ppm. The C=O amide carbon appears at a slightly lower chemical shift, generally between 160-175 ppm.[2][5]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm the proposed structure.[3][6]

Biological Activities of Hydrazinecarbothioamide Derivatives

Hydrazinecarbothioamide derivatives have emerged as a versatile class of compounds with a wide array of biological activities. This has led to their investigation as potential therapeutic agents for various diseases.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of hydrazinecarbothioamide derivatives. Many of these compounds, particularly those incorporating 1,2,4-triazole moieties, have demonstrated potent activity against a range of bacterial and fungal pathogens.[2][4][7][8]

For example, a series of novel thiosemicarbazides bearing a 1,2,4-triazole ring showed significant antibacterial activity, with some compounds exhibiting potent inhibition against Staphylococcus aureus and Pseudomonas aeruginosa.[2][4] The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial potency.

| Compound | Target Organism | MIC (µM) | Reference |

| 5e (4-bromophenyl derivative) | S. aureus | 12.5 | [2][4] |

| 5g (n-propyl derivative) | P. aeruginosa | <0.78 | [2][4] |

| 5i | P. aeruginosa | 1.56 | [2] |

| 5b (4-NO₂Ph derivative) | S. aureus | 25 | [2][4] |

| 5h | S. aureus | 25 | [2] |

Table 1: Antimicrobial Activity of Selected Hydrazinecarbothioamide Derivatives.

The mechanism of action for the antibacterial effects of these compounds may involve the delocalization of electrons over the molecule, which increases its lipophilicity and facilitates its permeation through the bacterial membrane.[9]

Anticonvulsant Activity

Derivatives of hydrazinecarbothioamide have also been investigated for their potential as anticonvulsant agents.[10][11][12] Several studies have reported the synthesis of quinazolinone analogues incorporating hydrazinecarbothioamide moieties that exhibit significant protection against chemically and electrically induced seizures in animal models.[10]

For instance, certain 4(3H)-quinazolinone derivatives have shown remarkable protection against pentylenetetrazole (PTZ)-induced convulsions.[10] The anticonvulsant activity is often assessed by determining the median effective dose (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the population.

| Compound | Anticonvulsant Activity (PTZ model) | Reference |

| 47 | 100% protection | [10] |

| 63 | 100% protection | [10] |

| 68 | 100% protection | [10] |

| 73 | 100% protection | [10] |

Table 2: Anticonvulsant Activity of Selected Quinazolinone-Hydrazinecarbothioamide Analogues.

Molecular modeling studies suggest that some of these compounds may exert their anticonvulsant effects by acting as agonists at the GABA-A receptor.[10]

dot

Caption: Workflow for anticonvulsant activity screening.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and hydrazinecarbothioamide derivatives have shown promise in this regard.[13][14][15][16] Various studies have demonstrated the antiproliferative effects of these compounds against different cancer cell lines.

For example, certain 2-benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives have exhibited potent anticancer activity against MCF-7 breast carcinoma cell lines.[14] The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 4a | MCF-7 | 38.1 | [14] |

| 4d | MCF-7 | 41 | [14] |

Table 3: Anticancer Activity of Selected Hydrazinecarbothioamide Derivatives.

The mechanisms underlying the anticancer activity of these compounds can be diverse and may include the induction of apoptosis, cell cycle arrest, and inhibition of specific enzymes involved in cancer progression.[16]

Other Biological Activities

In addition to the activities mentioned above, hydrazinecarbothioamide derivatives have been reported to possess a range of other pharmacological properties, including:

-

Antioxidant Activity: Some hydrazinecarbothioamides have shown excellent antioxidant activity, in some cases exceeding that of standard antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid (AA).[3]

-

Antihyperglycemic Activity: Certain hydrazinecarbothioamides with a phenylsulfonyl group have demonstrated antihyperglycemic activity in streptozotocin-induced diabetic mice, suggesting their potential for the development of new antidiabetic agents.[6][17]

-

Tyrosinase Inhibition: 2-Benzylidenehydrazine-1-carbothioamide derivatives have been identified as potent inhibitors of mushroom tyrosinase, an enzyme involved in pigmentation.[18]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of representative hydrazinecarbothioamide derivatives, based on published literature.

General Synthesis of N-(4-Fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide

This protocol describes the synthesis of a specific hydrazinecarbothioamide derivative.[2]

Materials:

-

2-Furoic acid hydrazide

-

4-Fluorophenylisothiocyanate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve 0.005 mol of 2-furoic acid hydrazide in ethanol.

-

Add an equimolar amount (0.005 mol) of 4-fluorophenylisothiocyanate to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux in a water bath for 4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold ethanol and then with distilled water.

-

Dry the purified product. The expected yield is approximately 86%.[2]

Synthesis of 4-(4-Fluorophenyl)-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol details the cyclization of a hydrazinecarbothioamide to form a 1,2,4-triazole-3-thione.[2]

Materials:

-

N-(4-Fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide

-

2N Sodium hydroxide (NaOH) solution

-

12.5% Hydrochloric acid (HCl) solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

pH paper or meter

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Prepare a solution of 0.005 mol of N-(4-Fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide in 2N NaOH in a round-bottom flask.

-

Heat the solution under reflux for 4-5 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Carefully neutralize the solution by adding 12.5% HCl until a neutral pH is reached.

-

Collect the precipitated product by vacuum filtration.

-

Wash the product thoroughly with distilled water.

-

Dry the final product. The expected yield is approximately 93%.[2]

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[2][4]

Materials:

-

Synthesized hydrazinecarbothioamide derivatives

-

Bacterial strains (e.g., S. aureus, P. aeruginosa)

-

Müller-Hinton broth (MHB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare a stock solution of each test compound in DMSO at a concentration of 100 µM.

-

In a sterile 96-well microplate, perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

-

Dilute the standardized bacterial suspension in MHB.

-

Add the diluted bacterial suspension to each well of the microplate containing the test compound dilutions.

-

Include positive control wells (broth with bacteria and a standard antibiotic like Vancomycin or Meropenem) and negative control wells (broth with bacteria and DMSO without the test compound).

-

Incubate the microplates at 37°C for 18-24 hours.

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Hydrazinecarbothioamides represent a cornerstone in the synthesis of diverse and biologically significant heterocyclic compounds. Their straightforward synthesis and versatile reactivity make them attractive starting materials for the generation of extensive compound libraries for drug discovery. The broad spectrum of pharmacological activities exhibited by their derivatives, including antimicrobial, anticonvulsant, and anticancer properties, underscores their immense potential in the development of novel therapeutic agents. Future research in this area will likely focus on elucidating the mechanisms of action of these compounds, optimizing their structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of the chemistry of hydrazinecarbothioamides holds great promise for addressing unmet medical needs.

References

- 1. repository.fit.edu [repository.fit.edu]

- 2. turkjps.org [turkjps.org]

- 3. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization and Antioxydant Test [scirp.org]

- 6. Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. Synthesis and anticancer activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-chlorophenyl)hydrazinecarbothioamide: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds, represents a versatile scaffold in medicinal chemistry. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its multifaceted roles in various therapeutic areas, including oncology, infectious diseases, and neurology. The document details established experimental protocols for its synthesis and biological evaluation. Furthermore, it elucidates the key signaling pathways implicated in its mechanism of action and presents available quantitative data on its biological activities and those of its close derivatives to facilitate further research and drug development endeavors.

Introduction

Thiosemicarbazides are a class of organic compounds characterized by a hydrazine group linked to a thiocarbonyl moiety.[1] This structural feature imparts a wide range of chemical and biological properties, making them valuable precursors in the synthesis of various heterocyclic compounds and as pharmacologically active agents themselves.[1] The core structure of this compound, featuring a chlorophenyl ring, provides a foundation for diverse biological activities, including antimicrobial, anticancer, and anticonvulsant effects. The presence of the chlorine atom on the phenyl ring can significantly influence the molecule's lipophilicity and electronic properties, which in turn can modulate its interaction with biological targets.[1] This guide focuses on the synthesis, known biological activities, and mechanisms of action of this compound and its derivatives, providing a consolidated resource for researchers in the field.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN₃S | [2] |

| Molecular Weight | 201.68 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| InChI Key | GFTWJLUVFRTLIL-UHFFFAOYSA-N | [2] |

| CAS Number | 22814-92-2 | [2] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate. This reaction is a straightforward nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chlorophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol or Isopropanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve 4-chlorophenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with continuous stirring.

-

After the initial reaction subsides, attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, during which the product will precipitate.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash with a small amount of cold ethanol.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain this compound as a solid.

-

Dry the purified product under vacuum and determine its melting point and characterize by spectroscopic methods (IR, NMR).

Role in Medicinal Chemistry

This compound and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug discovery in several therapeutic areas.

Anticancer Activity

Mechanisms of Anticancer Action:

-

Ribonucleotide Reductase (RR) Inhibition: Thiosemicarbazones can chelate iron, which is an essential cofactor for the R2 subunit of ribonucleotide reductase. This enzyme is crucial for the synthesis of deoxyribonucleotides, and its inhibition leads to the depletion of the dNTP pool, thereby halting DNA replication and cell proliferation.

-

Topoisomerase II Inhibition: Some thiosemicarbazone derivatives have been shown to inhibit topoisomerase II, an enzyme that plays a critical role in resolving DNA topological problems during replication and transcription. Inhibition of this enzyme leads to DNA damage and apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Metal complexes of thiosemicarbazones can participate in redox cycling, leading to the generation of reactive oxygen species. The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

-

Induction of Apoptosis: By disrupting cellular processes and inducing DNA damage, these compounds can activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

Quantitative Data for this compound Derivatives (Anticancer Activity):

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| N-(4-methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | Multiple | 0.5-100 | [4] |

| N-(3-Methoxyphenyl)-2-[1-(pyridin-2-yl) ethylidene] hydrazinecarbothioamide | Multiple | 0.1-11 | [4] |

| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | Multiple | 0.1-0.2 | [4] |

| N(3),N(11)-bis(2-hydroxyethyl)-14-(4-chlorophenyl)-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide | NB4 | 0.82 | [5] |

| N-(4-thiocyanatophenyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Jurkat | 0.63-0.69 | [6] |

Note: Data for the parent this compound is not available in the provided search results. The table presents data for its derivatives to indicate the potential potency of this chemical class.

Antimicrobial Activity